molecular formula C6H9NO2S B1295437 Ethyl 2-isothiocyanatopropanoate CAS No. 39574-16-8

Ethyl 2-isothiocyanatopropanoate

Cat. No.: B1295437
CAS No.: 39574-16-8
M. Wt: 159.21 g/mol
InChI Key: ALJGYASQFZQQJX-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanatopropanoate is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Surgical Applications

Ethyl 2-cyanoacrylate, a compound closely related to Ethyl 2-isothiocyanatopropanoate, has been studied for its potential use as a tissue adhesive in cardiovascular and thoracic surgery. Kaplan et al. (2004) conducted experimental studies on rats to investigate its histopathological effects when used in this context. The study compared tissues closed with ethyl 2-cyanoacrylate to those closed with conventional sutures. Results indicated no significant histopathological differences, suggesting the compound's potential as an alternative or adjunct in controlling hemorrhage, tissue repair, and in pulmonary air leakage control in various surgeries (Kaplan et al., 2004).

2. Food Technology

In food technology, compounds like 1-methylcyclopropene (1-MCP), which inhibits ethylene perception, have been extensively researched for their effects on fruits and vegetables. Watkins (2006) reviewed the application of 1-MCP, including its commercial adoption in apple industries and potential for other products. This highlights a broader context for the application of similar compounds in food preservation and quality maintenance (Watkins, 2006).

3. Chemical Synthesis

In chemical synthesis, ethyl lactate (ethyl 2-hydroxy-propanoate), a bio-renewable solvent, has been used in pressurized liquid extraction (PLE) processes. Bermejo et al. (2015) explored its application for extracting caffeine and catechins from green tea leaves, demonstrating its suitability and environmental benignity for such applications (Bermejo et al., 2015).

Safety and Hazards

Ethyl 2-isothiocyanatopropanoate is classified as having acute oral toxicity (Category 4), acute dermal toxicity (Category 4), and acute inhalation toxicity (Category 3). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if inhaled and harmful if swallowed or in contact with skin .

Mechanism of Action

Ethyl 2-isothiocyanatopropanoate is a chemical compound with the molecular formula C6H9NO2S . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Properties

IUPAC Name

ethyl 2-isothiocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJGYASQFZQQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960177
Record name Ethyl N-(sulfanylidenemethylidene)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39574-16-8
Record name Ethyl 2-isothiocyanatopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039574168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-(sulfanylidenemethylidene)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39574-16-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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